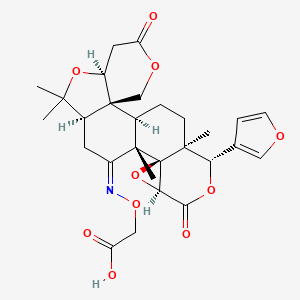
Limonin 7-(O-Carboxymethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limonin 7-(O-Carboxymethyl)oxime is a derivative of limonin, a natural tetracyclic triterpenoid compound predominantly found in citrus fruits. This compound is known for its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Limonin 7-(O-Carboxymethyl)oxime involves the oximation of the C-7 carbonyl group of limonin. This process typically uses hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using chromatographic techniques to ensure high purity .
化学反応の分析
Types of Reactions
Limonin 7-(O-Carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
科学的研究の応用
Limonin 7-(O-Carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and antidiabetic effects.
Industry: Utilized in the development of natural insecticides
作用機序
The mechanism of action of Limonin 7-(O-Carboxymethyl)oxime involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), leading to the inhibition of cellular energy metabolism and suppression of transcriptional activity of sterol regulatory element-binding proteins (SREBP1/2). This results in reduced lipid synthesis and increased fatty acid oxidation .
類似化合物との比較
Similar Compounds
Nomilin: Another limonoid with similar pharmacological properties.
Obacunone: Known for its anticancer and antimicrobial activities.
Ichangin: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Limonin 7-(O-Carboxymethyl)oxime stands out due to its enhanced water solubility and stronger anti-inflammatory and analgesic activities compared to its parent compound, limonin .
特性
分子式 |
C28H33NO10 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
2-[(Z)-[(1R,2R,7S,10R,13S,14S,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,17-dioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C28H33NO10/c1-24(2)16-9-17(29-36-12-19(30)31)26(4)15(27(16)13-35-20(32)10-18(27)38-24)5-7-25(3)21(14-6-8-34-11-14)37-23(33)22-28(25,26)39-22/h6,8,11,15-16,18,21-22H,5,7,9-10,12-13H2,1-4H3,(H,30,31)/b29-17-/t15-,16-,18-,21-,22+,25-,26-,27+,28+/m0/s1 |
InChIキー |
MNBPWVNCSLBLOC-LJPAEKGISA-N |
異性体SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N\OCC(=O)O)/C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C |
正規SMILES |
CC1(C2CC(=NOCC(=O)O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


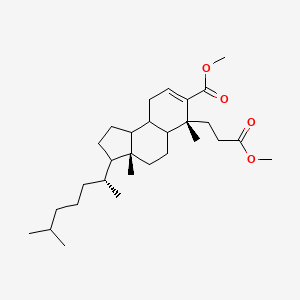
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
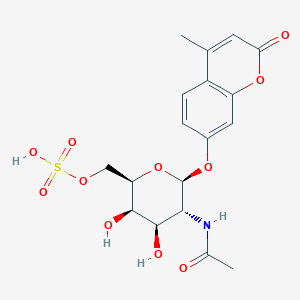
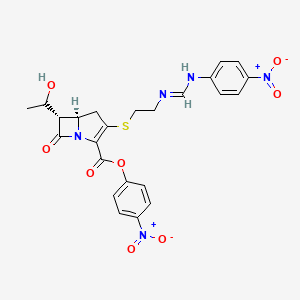
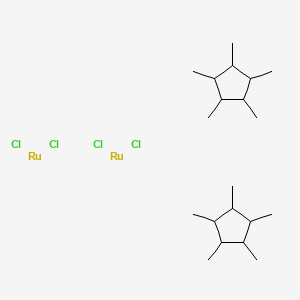
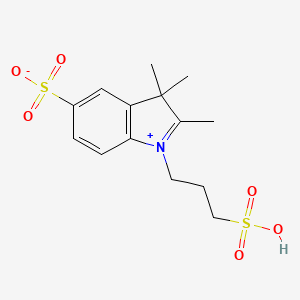
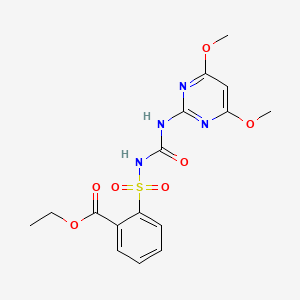
![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
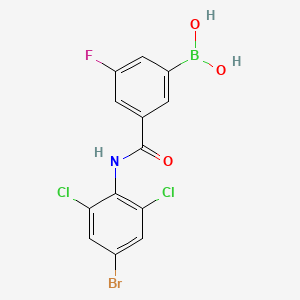
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
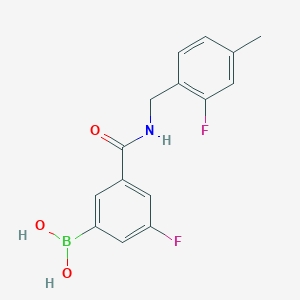
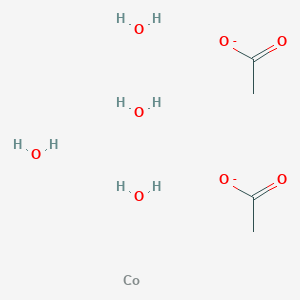
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
